molecular formula C96H120N12Na6O21 B8035985 Entresto

Entresto

货号: B8035985
分子量: 1916.0 g/mol
InChI 键: ZASXKEGREHRXDL-CAWNUZPDSA-H
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Entresto is a pharmaceutical compound used primarily in the treatment of heart failure. It is a combination of two active ingredients: sacubitril, a neprilysin inhibitor, and valsartan, an angiotensin II receptor antagonist. This combination is marketed under the brand name this compound and is known for its efficacy in reducing cardiovascular mortality and hospitalization in patients with chronic heart failure .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of sacubitril valsartan sodium hydrate involves several steps. One method includes suspending valsartan free acid and sacubitril sodium salt in an organic solvent, dissolving a sodium base in alcohols, and adding this mixture to the reaction solvent. The crystallization solvent is then added dropwise to obtain the desired crystal form . Another method involves dissolving valsartan and sacubitril in acetone, adding a sodium hydroxide aqueous solution, followed by reduced pressure concentration, and finally adding isopropyl acetate and methyl tert-butyl ether to crystallize the product .

Industrial Production Methods

Industrial production of sacubitril valsartan sodium hydrate typically involves large-scale synthesis using the methods mentioned above. The process is optimized to ensure high purity and yield, with steps such as reduced pressure concentration and crystallization being crucial for obtaining the desired crystal form with high product purity .

化学反应分析

Types of Reactions

Entresto undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The compound is stable under normal conditions but can degrade under extreme pH and temperature conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of sacubitril valsartan sodium hydrate include organic solvents like acetone and isopropyl acetate, sodium hydroxide, and methyl tert-butyl ether. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability and purity of the compound .

Major Products Formed

The major products formed from the reactions of sacubitril valsartan sodium hydrate include its active metabolites, which exert the therapeutic effects. The hydrolysis of sacubitril produces LBQ657, an active neprilysin inhibitor, while valsartan remains unchanged and continues to act as an angiotensin II receptor antagonist .

科学研究应用

Entresto has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology. It is extensively studied for its role in treating heart failure and its potential benefits in other cardiovascular conditions. Research has shown that the compound can significantly reduce cardiovascular mortality and hospitalization rates in patients with chronic heart failure . Additionally, it is being investigated for its potential use in treating hypertension and other related conditions .

作用机制

The mechanism of action of sacubitril valsartan sodium hydrate involves the inhibition of neprilysin by sacubitril and the blockade of angiotensin II receptors by valsartan. Neprilysin is an enzyme that degrades natriuretic peptides, which are involved in vasodilation and diuresis. By inhibiting neprilysin, sacubitril increases the levels of these peptides, leading to vasodilation and reduced blood pressure. Valsartan, on the other hand, blocks the effects of angiotensin II, a potent vasoconstrictor, thereby further reducing blood pressure and strain on the heart .

相似化合物的比较

Similar Compounds

Similar compounds to sacubitril valsartan sodium hydrate include other angiotensin receptor blockers (ARBs) and neprilysin inhibitors. Some of the commonly compared compounds are:

Uniqueness

Entresto is unique due to its dual mechanism of action, combining the effects of neprilysin inhibition and angiotensin II receptor blockade. This combination provides a more comprehensive approach to managing heart failure compared to using either mechanism alone. Studies have shown that sacubitril valsartan sodium hydrate is superior to traditional treatments like enalapril in reducing cardiovascular mortality and hospitalization rates .

生物活性

Entresto, a combination of sacubitril and valsartan, is an innovative medication approved for the treatment of heart failure with reduced ejection fraction (HFrEF). Its unique mechanism of action involves dual inhibition of neprilysin and blockade of angiotensin II receptors, leading to enhanced biological activity that significantly impacts cardiovascular health. This article delves into the biological activity of this compound, supported by clinical trial data, case studies, and research findings.

Neprilysin Inhibition : Sacubitril, a prodrug, is converted into its active form which inhibits neprilysin, an enzyme responsible for the degradation of natriuretic peptides (NPs). This inhibition increases levels of NPs like ANP and BNP, which promote vasodilation, natriuresis, and diuresis.

Angiotensin Receptor Blockade : Valsartan blocks the angiotensin II type 1 receptor (AT1), preventing vasoconstriction and aldosterone secretion. The combination results in synergistic effects that enhance cardiac output and reduce blood pressure.

Clinical Trial Findings

This compound's efficacy has been demonstrated in several pivotal clinical trials:

PARADIGM-HF Trial

  • Design : Randomized, double-blind trial comparing this compound with enalapril in 8,442 patients with HFrEF.
  • Results :
    • Primary Endpoint : 20% reduction in cardiovascular death risk.
    • Secondary Endpoint : 21% reduction in heart failure hospitalizations.
    • Adverse Events : Commonly reported events included hypotension (1.4%), hyperkalemia (1.7%), and renal impairment .

PARAGON-HF Trial

  • Design : Phase III trial assessing this compound's effects in patients with heart failure with preserved ejection fraction (HFpEF).
  • Results :
    • Achieved a 13% relative reduction in total heart failure hospitalizations and cardiovascular death but did not meet statistical significance for the primary endpoint .
    • Patients reported improved quality of life metrics compared to valsartan .

Biological Activity Data

The following table summarizes key biological activities and outcomes associated with this compound:

Biological Activity Outcome Measure Effect Size
Increased cGMP levelsSerum/urinary levels+35% / +25%
Cardiac remodelingLeft ventricular massSignificant reduction
Exercise tolerance6-minute walk testImproved distance covered
Quality of lifeKCCQ CSSLess decline reported

Case Studies

  • Case Study on Heart Failure Management :
    • A 65-year-old male patient with HFrEF was treated with this compound after failing traditional ACE inhibitors. Over a 12-week period, he showed significant improvement in exercise capacity (6-minute walk test increased from 200m to 300m) and a notable decrease in hospitalization due to heart failure exacerbations.
  • Long-term Efficacy and Safety :
    • In the PROVE-HF study, patients treated with this compound demonstrated significant improvements in biomarkers associated with heart failure prognosis over a year-long follow-up period. Improvements were noted in cardiac structure and function metrics .

属性

IUPAC Name

hexasodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate;pentahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C24H29N5O3.2C24H29NO5.6Na.5H2O/c2*1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;;;;;;;;;;;/h2*6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H2,25,26,27,28,31,32);2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);;;;;;;5*1H2/q;;;;6*+1;;;;;/p-6/t2*22-;2*17-,21+;;;;;;;;;;;/m0011.........../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASXKEGREHRXDL-CAWNUZPDSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H120N12Na6O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1916.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936623-90-4
Record name Sacubitril mixture with valsartan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936623904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trisodium (3-(1-biphenyl-4-ylmethyl-3-ethoxycarbonyl-1-butylcarbamoyl)propionate-3'-methyl-2'-(pentanoyl(2'-(tetrazol-5-ylate)biphenyl-4'-ylmethyl)amino)butyrate) hemipentahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SACUBITRIL VALSARTAN SODIUM HYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB8FT61183
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Entresto
Reactant of Route 2
Reactant of Route 2
Entresto
Reactant of Route 3
Reactant of Route 3
Entresto
Reactant of Route 4
Reactant of Route 4
Entresto
Reactant of Route 5
Reactant of Route 5
Entresto
Reactant of Route 6
Reactant of Route 6
Entresto

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。